molecular formula C6H8N2O2S B8658986 5-Methylthiomethyluracil CAS No. 4874-40-2

5-Methylthiomethyluracil

Cat. No.: B8658986
CAS No.: 4874-40-2
M. Wt: 172.21 g/mol
InChI Key: YLMMYIIRADIZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthiomethyluracil is a substituted uracil derivative characterized by a methylthio-methyl group (-SCH₂CH₃) at the 5-position of the pyrimidine ring. This modification enhances its lipophilicity and alters its electronic properties compared to unmodified uracil, making it a candidate for pharmaceutical and biochemical applications.

Properties

CAS No.

4874-40-2

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O2S/c1-11-3-4-2-7-6(10)8-5(4)9/h2H,3H2,1H3,(H2,7,8,9,10)

InChI Key

YLMMYIIRADIZJQ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CNC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-Methylthiomethyluracil with its analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₆H₈N₂O₂S 172.21 (calculated) -SCH₂CH₃ (5) Enhanced lipophilicity; potential spasmolytic activity
5-Methyluracil C₅H₆N₂O₂ 126.11 -CH₃ (5) Base structure; used in nucleic acid studies
5-Ethyluracil C₆H₈N₂O₂ 140.14 -CH₂CH₃ (5) Increased hydrophobicity; used in antiviral research
5-Thiocyanotouracil (5-TCU) C₅H₃N₃O₂S 169.16 -SCN (5) Structural mimic of 5-Fluorouracil; moderate antibacterial activity
5-Ethyl-6-methyl-2-thiouracil C₇H₁₀N₂OS 170.23 -CH₂CH₃ (5), -CH₃ (6), -SH (2) Antithyroid agent; used in hyperthyroidism treatment

Key Research Findings and Implications

  • Structural-Activity Relationships : The 5-position substituent significantly influences bioactivity. Methylthio groups enhance spasmolytic effects, while thiocyanate groups (as in 5-TCU) favor antibacterial properties .
  • Thermodynamic Stability : Ethyl and methyl groups at the 5-position increase melting points (e.g., 5-ethyluracil melts at ~220°C) compared to unsubstituted uracil .

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